molecular formula C23H16FN3O4S B2389820 N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902904-17-0

N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2389820
CAS No.: 902904-17-0
M. Wt: 449.46
InChI Key: OXTWBEXAWVSWQT-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidine core fused with a furan-2-ylmethyl group at position 3, a thioacetamide bridge at position 2, and a 4-fluorophenyl substituent on the acetamide moiety. The benzofuropyrimidine scaffold is a heterocyclic system known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The furan-2-ylmethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 4-fluorophenyl group contributes to metabolic stability and electronic effects .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S/c24-14-7-9-15(10-8-14)25-19(28)13-32-23-26-20-17-5-1-2-6-18(17)31-21(20)22(29)27(23)12-16-4-3-11-30-16/h1-11H,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTWBEXAWVSWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential biological activities. Its structure features a fluorinated aromatic ring and a complex heterocyclic moiety, which may contribute to its pharmacological properties.

PropertyValue
Common Name This compound
CAS Number 902904-17-0
Molecular Formula C23H16FN3O4S
Molecular Weight 449.5 g/mol

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the furan and benzofuro moieties may enhance interaction with cellular targets involved in tumor growth and proliferation.
  • Neuroprotective Effects : Related compounds have shown promise in models of neurodegenerative diseases. For instance, compounds that modulate neurotransmitter levels have been linked to protective effects against oxidative stress in neuronal cells, which could be relevant for this compound.
  • Indoleamine 2,3-Dioxygenase Inhibition : The compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor immunosuppression. Inhibiting IDO may enhance the efficacy of cancer therapies by restoring immune function against tumors .

Case Study 1: Anticancer Potential

A study investigating structurally similar compounds found that they induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that this compound may possess similar properties.

Case Study 2: Neuroprotective Mechanisms

In a zebrafish model of epilepsy, related compounds demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress markers. These findings imply that this compound could potentially offer similar benefits in neuroprotection .

Comparison with Similar Compounds

Core Structure Variations

The benzofuro[3,2-d]pyrimidine core distinguishes this compound from analogs with thiopheno[3,2-d]pyrimidine or pyrido[2,3-d]pyrimidine systems. Key differences include:

Compound Name Core Structure Substituents Key Properties Reference
Target Compound Benzofuro[3,2-d]pyrimidine 3-(furan-2-ylmethyl), 4-oxo, 2-thioacetamide-4-fluorophenyl High lipophilicity; potential kinase inhibition
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide Benzofuro[3,2-d]pyrimidine 3-(p-tolyl), 2,4-dioxo Reduced furan-derived hydrophobicity; altered binding affinity
N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-ylthio]acetamide Thieno[3,2-d]pyrimidine 3-(furan-2-ylmethyl), chloro-methylphenyl Improved solubility due to thiophene core; lower metabolic stability
N-(4-fluorophenyl)-2-{[3-(4-fluorobenzyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Pyrido[2,3-d]pyrimidine 3-(4-fluorobenzyl) Enhanced π-π stacking; higher potency in enzyme assays

Functional Group Modifications

The thioacetamide linkage and fluorophenyl group are critical for activity. Comparisons include:

Compound Name Functional Groups Impact on Properties Reference
Target Compound Thioacetamide, 4-fluorophenyl Balanced solubility and target affinity
2-({3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl acetamide Increased metabolic stability; higher bioavailability
N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Methoxyphenyl, trifluoromethylphenyl Enhanced electron-withdrawing effects; improved enzyme inhibition

Unique Features of the Target Compound

Dual Heterocyclic System : The benzofuro[3,2-d]pyrimidine core combined with a furan-2-ylmethyl group creates a unique steric and electronic profile, enabling selective interactions with biological targets .

Thioether-Acetamide Linkage: This moiety improves membrane permeability compared to oxygen-based ethers, as noted in thienopyrimidine analogs .

4-Fluorophenyl Group : Reduces oxidative metabolism, extending half-life in vivo .

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